methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate
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Overview
Description
Methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate, also known as A-317491, is a selective antagonist of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels that are expressed in sensory neurons and play a critical role in pain transmission. A-317491 has been extensively studied for its potential as a therapeutic agent for chronic pain management.
Mechanism of Action
Methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate is a selective antagonist of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels that are expressed in sensory neurons and play a critical role in pain transmission. By blocking the P2X3 receptor, this compound is able to reduce pain transmission and provide pain relief.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to be effective in reducing cough reflex sensitivity in animal models. This compound has a relatively short half-life and is rapidly metabolized in the body.
Advantages and Limitations for Lab Experiments
Methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate is a selective antagonist of the P2X3 receptor, which makes it a valuable tool for studying the role of P2X3 receptors in pain transmission. However, this compound has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate. One area of interest is the development of more potent and selective P2X3 receptor antagonists. Another area of interest is the use of this compound in combination with other pain medications to improve pain management. Finally, there is interest in exploring the potential use of this compound in the treatment of other conditions, such as cough and itch.
Synthesis Methods
Methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate can be synthesized using a multi-step process. The first step involves the synthesis of 2-ethyl-4-methylquinoline-3-carboxylic acid, which is then converted to its corresponding acid chloride. This acid chloride is then reacted with methyl (E)-4-amino-2-butenoate to yield the desired product, this compound.
Scientific Research Applications
Methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate has been extensively studied for its potential as a therapeutic agent for chronic pain management. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to be effective in reducing cough reflex sensitivity in animal models.
properties
IUPAC Name |
methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-4-14-17(18(22)19-11-7-10-16(21)23-3)12(2)13-8-5-6-9-15(13)20-14/h5-10H,4,11H2,1-3H3,(H,19,22)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHPKZMJSSOOAX-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C(=O)NCC=CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC2=CC=CC=C2C(=C1C(=O)NC/C=C/C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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